
2-(4-Biphenylyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Biphenylyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic aromatic compound that contains two aromatic rings connected by a pyrimidine ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of science.
Wirkmechanismus
The mechanism of action of 2-(4-Biphenylyl)pyrimidine is not yet fully understood. However, it has been found to possess significant antioxidant activity and has been shown to scavenge free radicals and reactive oxygen species. It has also been found to inhibit the activity of various enzymes and has been studied for its potential use as an enzyme inhibitor.
Biochemical and Physiological Effects:
2-(4-Biphenylyl)pyrimidine has been found to possess significant antioxidant activity and has been shown to scavenge free radicals and reactive oxygen species. It has also been found to inhibit the activity of various enzymes and has been studied for its potential use as an enzyme inhibitor. In addition, it has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Biphenylyl)pyrimidine in lab experiments include its high yield of synthesis, its significant antioxidant activity, and its potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Biphenylyl)pyrimidine. These include further studies on its mechanism of action, its potential use as an enzyme inhibitor, its potential applications in the treatment of various diseases, and its potential use as a fluorescent probe for the detection of various analytes. In addition, further studies are needed to fully understand the potential toxicity of this compound and its limitations in lab experiments.
Conclusion:
In conclusion, 2-(4-Biphenylyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in various fields of science. Further studies are needed to fully understand its mechanism of action, its potential use as an enzyme inhibitor, and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-Biphenylyl)pyrimidine can be achieved using various methods. One of the most common methods is the condensation reaction between 4-biphenylcarboxaldehyde and 2-aminopyrimidine in the presence of a suitable catalyst. This method yields a high yield of the desired product and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
2-(4-Biphenylyl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antioxidant activity and has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of various analytes.
Eigenschaften
CAS-Nummer |
138173-04-3 |
|---|---|
Produktname |
2-(4-Biphenylyl)pyrimidine |
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-12H |
InChI-Schlüssel |
LIGKFDDHPKKPFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC=N3 |
Synonyme |
Pyrimidine, 2-[1,1-biphenyl]-4-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




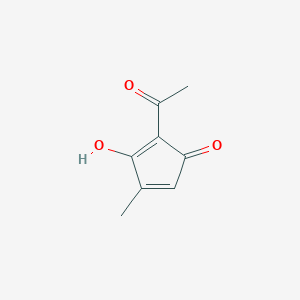
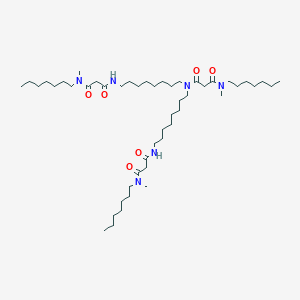
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
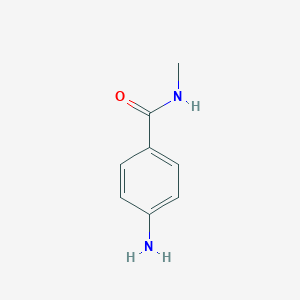
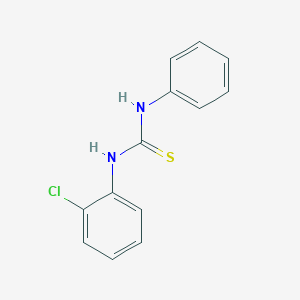
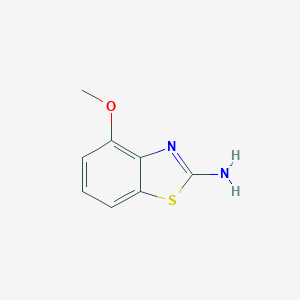
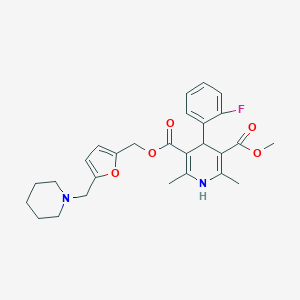

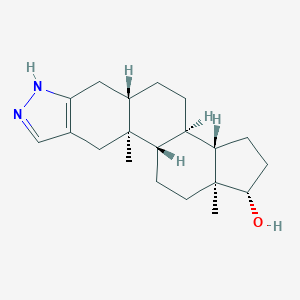
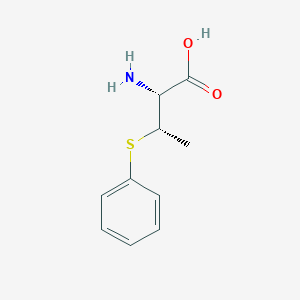
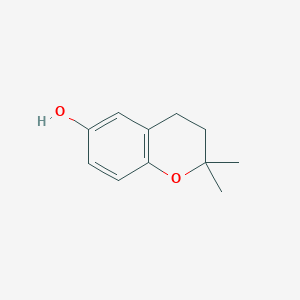

![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)